![molecular formula C14H19Cl3N2O6S B1221911 Thiamphenicol glycinate hydrochloride CAS No. 2611-61-2](/img/structure/B1221911.png)
Thiamphenicol glycinate hydrochloride
Overview
Description
Thiamphenicol glycinate (hydrochloride) is a broad-spectrum antibacterial agent used primarily in the treatment of respiratory and urinary tract infections. It is a derivative of thiamphenicol, which is a semisynthetic antibiotic similar to chloramphenicol but with a better safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamphenicol glycinate (hydrochloride) is synthesized through a series of chemical reactions involving thiamphenicol and glycine. The process typically involves the esterification of thiamphenicol with glycine, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of thiamphenicol glycinate (hydrochloride) involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product through crystallization and drying to obtain a stable, high-purity compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Thiamphenicol glycinate (hydrochloride) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release thiamphenicol and glycine.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Thiamphenicol and glycine.
Oxidation and Reduction: Various oxidized or reduced derivatives of thiamphenicol.
Scientific Research Applications
Antimicrobial Efficacy
Thiamphenicol glycinate hydrochloride exhibits significant antimicrobial activity against a range of pathogens, including:
- Gram-positive bacteria : Effective against penicillin-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus.
- Gram-negative bacteria : Active against several strains of Escherichia coli and Salmonella.
- Atypical pathogens : Demonstrates efficacy against Mycoplasma pneumoniae and Chlamydia pneumoniae .
Clinical Studies
- Respiratory Tract Infections : A multicenter, double-blind study evaluated the efficacy of this compound compared to other treatments in patients with acute respiratory infections. Results indicated that both thiamphenicol formulations significantly improved symptoms such as cough and difficulty in expectoration, with high patient satisfaction rates .
- Pharmacokinetics : A study involving healthy volunteers assessed the pharmacokinetic properties of this compound. The results showed that the drug is rapidly absorbed, with peak plasma concentrations occurring within hours post-administration. The compound demonstrated a favorable clearance profile, suggesting effective dosing regimens for clinical use .
Veterinary Applications
This compound is also utilized in veterinary medicine, particularly for treating bacterial infections in livestock:
- Cattle and Pigs : It is commonly used to manage respiratory infections in calves and pigs due to its broad-spectrum activity. Studies have shown that it can be administered effectively via intramuscular injections or as part of feed premixes .
Case Studies
- In a study involving lactating cows, this compound was administered at a dose of 15 mg/kg twice daily for five days. The treatment was well tolerated, with plasma levels reaching therapeutic concentrations shortly after administration .
Formulation and Drug Delivery
Recent research has explored innovative drug delivery systems for this compound:
- Nanochannel Membranes : Studies have demonstrated the potential of using ultrathin silica nanochannel membranes for controlled drug release of this compound. This method allows for sustained release in pH-controlled environments, enhancing the drug's bioavailability .
Summary Table of Applications
Mechanism of Action
Thiamphenicol glycinate (hydrochloride) exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting the growth of bacterial cells. This mechanism is similar to that of chloramphenicol but with a reduced risk of adverse effects .
Comparison with Similar Compounds
Chloramphenicol: A broad-spectrum antibiotic with a similar mechanism of action but higher toxicity.
Florfenicol: Another derivative of thiamphenicol with improved efficacy and safety profiles.
Uniqueness: Thiamphenicol glycinate (hydrochloride) is unique due to its improved safety profile compared to chloramphenicol and its effectiveness in treating a wide range of bacterial infections. Its use in aerosol therapy for respiratory infections in oncological patients highlights its versatility and therapeutic potential .
Biological Activity
Thiamphenicol glycinate hydrochloride (TPG) is a derivative of thiamphenicol, a broad-spectrum antibiotic known for its efficacy against various bacterial pathogens. This article explores the biological activity of TPG, focusing on its pharmacokinetics, antimicrobial properties, and therapeutic applications.
Overview of this compound
This compound is an ester form of thiamphenicol that enhances its solubility and bioavailability. It is primarily used in treating respiratory and urinary tract infections due to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including penicillin-resistant strains such as Streptococcus pneumoniae and Staphylococcus aureus .
Pharmacokinetics
The pharmacokinetic profile of TPG has been extensively studied in various clinical trials. A notable study involving 24 healthy Chinese volunteers evaluated the pharmacokinetics following intravenous administration. The results indicated:
- Dose-Dependent Absorption : The area under the curve (AUC0-∞) for thiamphenicol increased with dosage:
- 500 mg: 849.1 ± 100.3 µg·min/mL
- 1000 mg: 1305.2 ± 301.8 µg·min/mL
- 1500 mg: 2315.9 ± 546.9 µg·min/mL
- Clearance Rates : The total clearance of TPG was calculated as:
In beagle dogs, similar pharmacokinetic parameters were observed, reinforcing the rapid conversion of TPG to its active form, thiamphenicol (TAP), through tissue esterase action .
Antimicrobial Activity
This compound exhibits a broad-spectrum antimicrobial effect:
- Mechanism of Action : TPG inhibits bacterial protein synthesis by binding to the bacterial ribosome, effectively blocking peptide bond formation .
- Efficacy Against Resistant Strains : It has shown effectiveness against various resistant bacterial strains, making it a crucial option in treating infections where traditional antibiotics fail .
Table: Antimicrobial Spectrum of this compound
Pathogen Type | Specific Pathogens | Activity Level |
---|---|---|
Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pneumoniae | Effective |
Gram-negative Bacteria | Escherichia coli, Haemophilus influenzae | Effective |
Anaerobes | Bacteroides fragilis, Clostridium spp. | Effective |
Atypical Pathogens | Mycoplasma pneumoniae, Chlamydia pneumoniae | Effective |
Clinical Applications
TPG has been utilized in various clinical settings, particularly for respiratory tract infections:
- Clinical Trials : A multicenter trial compared aerosolized TPG with other treatments for respiratory infections. Results showed significant improvement in symptoms with high tolerability among patients .
- Veterinary Use : Its pharmacokinetics have also been studied in veterinary medicine, demonstrating effective treatment protocols for infections in animals like beagle dogs .
Case Study 1: Efficacy in Respiratory Infections
In a randomized controlled trial involving patients with acute bronchitis, both thiamphenicol glycinate and its aerosolized form were administered. The study found that aerosolized TPG significantly improved cough frequency and severity compared to standard treatments, with over 90% of patients rating their treatment as "Good" or "Very Good" .
Case Study 2: Veterinary Application
A study on the pharmacokinetics of TPG in beagle dogs indicated rapid absorption and conversion to TAP, with effective plasma concentrations maintained over time, supporting its use in veterinary medicine for treating bacterial infections .
Properties
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O6S.ClH/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);1H/t10-,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXJDBJNAXSJDH-MHDYBILJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl3N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023650 | |
Record name | Thiamphenicol glycinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-61-2 | |
Record name | Thiamphenicol glycinate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2611-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neomyson G hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiamphenicol glycinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulphonyl)phenyl]propyl [R-(R*,R*)]aminoacetate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIAMPHENICOL AMINOACETATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88VGC22BWE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thiamphenicol Glycinate Hydrochloride exert its antibacterial effect?
A1: TGH, similar to its parent compound thiamphenicol, acts as a bacteriostatic agent by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and halting the elongation of polypeptide chains. []
Q2: What is the molecular formula and weight of TGH?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of TGH, they describe its chemical structure as a water-soluble ester of thiamphenicol. Further research using chemical databases would be needed to ascertain its exact formula and weight.
Q3: What spectroscopic techniques have been used to characterize TGH?
A3: Proton magnetic resonance (PMR) spectroscopy has been employed to analyze TGH and its parent compound thiamphenicol. [] Additional studies likely utilize techniques like infrared (IR) and mass spectrometry (MS) for structural elucidation, though not explicitly mentioned in the abstracts.
Q4: Is this compound compatible with commonly used intravenous solutions?
A4: Yes, TGH demonstrates compatibility with various intravenous infusions, including Sodium Lactate Ringer Injection, 5% Glucose Injection, 0.9% Sodium Chloride Injection, and Xylitol Injection, for at least 24 hours at both 5°C and 25°C. []
Q5: What is the most significant factor influencing the stability of TGH in solution?
A5: pH is the most critical factor impacting TGH solution stability. The optimal pH range for stability is between 1 and 3. []
Q6: Does the route of administration impact the efficacy of TGH?
A6: Research suggests that aerosol administration of Thiamphenicol Glycinate Acetylcysteinate (TGA), a derivative of TGH, provides superior efficacy compared to the oral route, particularly in treating Streptococcus pyogenes pneumonia in mice. [] This enhanced efficacy is attributed to the rapid release of thiamphenicol and N-acetylcysteine directly at the infection site. []
Q7: What analytical methods are commonly used for the quantification of TGH?
A7: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is widely employed for TGH quantification. Reversed-Phase HPLC with UV detection at 224 nm [], [], and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-ESI/MS) for quantifying glycine in TGH [], are examples of such methods.
Q8: How is the quality of TGH ensured during manufacturing?
A8: Quality control of TGH involves a combination of analytical techniques, primarily RP-HPLC, to quantify the active ingredient and identify any related substances. This method ensures the purity and consistency of the final product. []
Q9: Has this compound proven effective in treating respiratory infections?
A9: TGH has demonstrated efficacy in treating bacterial respiratory infections, specifically in bull calves of a dairy breed. [] Additionally, a pilot study showed TGH to be as effective as clarithromycin in treating acute lower respiratory tract infections caused by Chlamydia pneumonia. []
Q10: Are there any innovative drug delivery systems for TGH?
A10: Research has explored the use of silica nanochannel membranes (SNMs) for pH-controlled release of TGH. These membranes allow for sustained and continuous release, potentially enhancing its therapeutic effect. []
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